molecular formula C11H25BrOSi B3033114 [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane CAS No. 85514-43-8

[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane

Cat. No. B3033114
CAS RN: 85514-43-8
M. Wt: 281.3 g/mol
InChI Key: KOZQNKNVCXHJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromopentyl)oxydimethylsilane” is a chemical compound with the CAS Number: 85514-43-8. It has a molecular weight of 281.31 and its IUPAC name is (5-bromopentyl)oxydimethylsilane . It is typically stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of “(5-Bromopentyl)oxydimethylsilane” involves a reaction with 5-bromo-1-pentanol, tert-butyldimethylsilyl chloride, and imidazole in dichloromethane. The solution is stirred at room temperature for 18 hours, then washed with 1 N HCl (aq), dried over MgSO4 (s), filtered, and concentrated to give the product .


Molecular Structure Analysis

The molecular formula of “(5-Bromopentyl)oxydimethylsilane” is C11H25BrOSi . The InChI Code is 1S/C11H25BrOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 .


Physical And Chemical Properties Analysis

“(5-Bromopentyl)oxydimethylsilane” is a liquid at room temperature . It has a LogP value of 3.83, indicating its lipophilicity . The water solubility is moderately low, with a LogS (ESOL) value of -4.08 .

Scientific Research Applications

Synthesis and Reaction Applications

  • Nucleophilic Protected H2S Equivalents : [(tert-Butyldimethylsilyl)oxy]methanethiol, a related compound, serves as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents for similar purposes (Dong, Clive, & Gao, 2015).

  • Palladium-Catalyzed Cascade Cross-Couplings : Compounds like [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane undergo palladium-catalyzed intra/intermolecular cascade cross couplings, forming products such as indene analogues and cross-conjugated tetraenes (Demircan, 2014).

  • Stereoselective Reactions with Chiral α-Halo Boronic Acid Esters : Reactions involving similar tert-butyl compounds with chiral α-halo boronic acid esters demonstrate the potential for stereoselective synthesis in organic chemistry (Matteson & Michnick, 1990).

Structural and Mechanistic Studies

  • Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes : Research on the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes, involving compounds like dimethyl 2-bromo-5-tert-butylisophthalate, contributes to our understanding of the structural aspects of these compounds (Selvakumar et al., 2011).

  • Heterodifunctional Polyfluorene Building Blocks : The use of three-coordinate complexes involving tert-butyl groups in the synthesis of heterodifunctional polyfluorenes demonstrates applications in the development of nanoparticles with adjustable molecular weights and fluorescence emission properties (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Anellated Carbasugars : The reaction of compounds like (3R,4R,5R)-3-[(tert-Butyl-dimethylsilyl)oxy]-4,5-(isopropylidenedioxy)-1-cyclohexanone with carbon disulfide and methyl iodide, leading to pyrazoloanellated carbasugars, highlights the use in carbohydrate research (Herrera et al., 2003).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301-H311-H331-H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

5-bromopentoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BrOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZQNKNVCXHJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559600
Record name [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane

CAS RN

85514-43-8
Record name [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28 g of crude 5-bromo-1-pentanol in 144 ml of tetrahydrofuran is mixed with 24 g of imidazole. Then, a solution of 30.3 g of tert-butyldimethylchlorosilane in 46 ml of tetrahydrofuran is added in drops, and it is stirred for 4 hours at room temperature. The reaction mixture is poured into water, shaken out with diethyl ether, the organic phase is washed 4 times with water, dried on sodium sulfate and concentrated by evaporation. The crude product is chromatographed on silica gel with hexane/diethyl ether. 42 g of the title compound is obtained as a colorless liquid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
solvent
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Reactant of Route 2
Reactant of Route 2
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Reactant of Route 3
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Reactant of Route 4
Reactant of Route 4
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Reactant of Route 5
Reactant of Route 5
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Reactant of Route 6
Reactant of Route 6
[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.